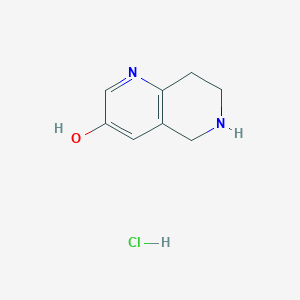

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Descripción general

Descripción

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a chemical compound with the molecular formula C8H10N2O . It is a pale-yellow to yellow-brown solid . This compound is part of the 1,6-naphthyridines class, which are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridine derivatives, including 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride, has been reported in various studies . For instance, one method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The compound has a molecular weight of 150.18 .Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride are not detailed in the search results, naphthyridines in general are known to react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a pale-yellow to yellow-brown solid . It has a molecular weight of 150.18 . The compound should be stored under refrigeration and away from moisture .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Improved Synthesis : The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a pharmacophore with potential as a conformationally-locked analog of 2-(3-pyridyl)ethylamine, has been improved through a five-step sequence. This method offers a significant enhancement over previous syntheses, highlighting its chemical versatility and potential for further pharmaceutical exploration (Dow & Schneider, 2001).

Analogues of Huperzine A : Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines were synthesized as analogues of huperzine A and evaluated as inhibitors of acetylcholinesterase. This research demonstrates the compound's potential in neurodegenerative disease research, despite showing lower inhibition activities compared to huperzine A (Vanlaer et al., 2009).

αvβ3 Antagonists : 5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl derivatives were identified as potent and selective αvβ3 receptor antagonists, showing promise for the treatment of osteoporosis. Their in vitro profiles and efficacy in vivo highlight their therapeutic potential (Coleman et al., 2004).

Reactivity with Amines : The reactivity of a specific derivative of 5,6,7,8-tetrahydro-2,7-naphthyridine with amines under various conditions has been studied, revealing possibilities for mono- and di-amino-substituted derivatives and an unexpected rearrangement. This work further underlines the compound's versatile chemistry (Sirakanyan et al., 2014).

Pharmaceutical Applications

Antioxidant Activity : Analogues of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol showed significant antioxidant activity in lipid membranes and low-density lipoproteins, surpassing that of alpha-tocopherol. This indicates their potential as therapeutic antioxidants (Nam et al., 2007).

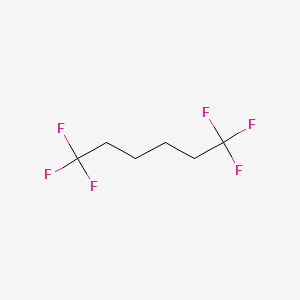

CF3-Substituted Derivatives : An efficient method for synthesizing novel CF3-substituted tetrahydro-1,7-naphthyridines, including cyclic α-amino acid derivatives, was developed. These compounds could have significant biological and pharmaceutical applications (Mailyan et al., 2012).

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for research on 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride and related compounds could involve further exploration of their pharmacological activities, including their anticancer and anti-HIV properties . Additionally, the development of new synthetic methods and the study of their chemical reactivity could also be areas of interest .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9,11H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFKDIAWPZSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672002 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride | |

CAS RN |

625098-88-6 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

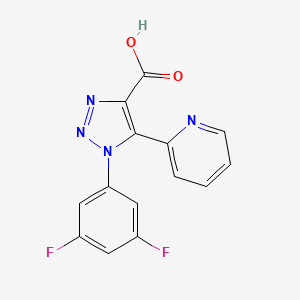

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

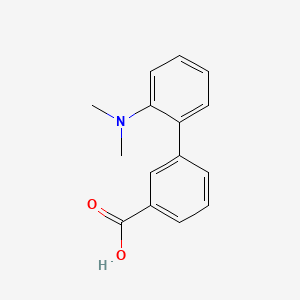

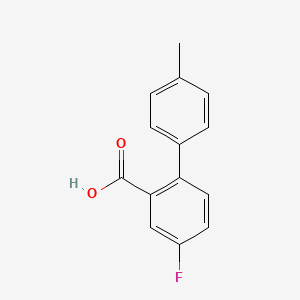

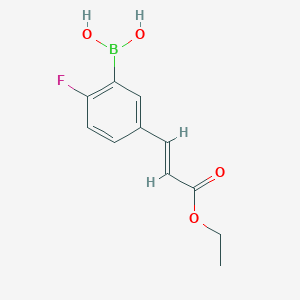

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)